3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid
Description
Properties
IUPAC Name |
3-[3-[(2-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-10-13(7-8-15(23)24)11(2)22-16(19-10)20-21-17(22)25-9-12-5-3-4-6-14(12)18/h3-6H,7-9H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAXCQHMZJXQHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NN=C(N12)SCC3=CC=CC=C3Cl)C)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid, often referred to by its chemical name or as WAY-324979, is a compound of significant interest within pharmaceutical research due to its unique structural properties and potential biological activities. This compound belongs to the class of triazolopyrimidines and exhibits a range of biological activities that warrant detailed exploration.
- Molecular Formula : C14H13ClN4S
- Molecular Weight : 304.8 g/mol
- CAS Number : 221120-57-6
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may act as an inhibitor of certain phospholipases, which are crucial in inflammatory processes. The presence of the triazole ring enhances its ability to interact with biological targets through hydrogen bonding and π-stacking interactions.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazolo[4,3-a]pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against various bacterial strains. A study indicated that modifications in the side chains could enhance antimicrobial efficacy significantly .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties in several in vivo models. In particular, it has shown effectiveness in reducing edema in animal models induced by irritants such as phorbol esters. This suggests that the compound may inhibit pathways involved in inflammatory responses .
Cytotoxicity and Cancer Research
Preliminary studies have indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. The mechanism appears to be linked to the induction of apoptosis through mitochondrial pathways. In vitro assays demonstrated that it can effectively reduce cell viability in human cancer cell lines .
Case Studies
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus.
- Method : Disc diffusion method was employed.
- Results : The compound exhibited a zone of inhibition comparable to standard antibiotics, suggesting potential as a therapeutic agent.
- Case Study on Anti-inflammatory Effects :
Data Table: Summary of Biological Activities
| Biological Activity | Methodology | Results |
|---|---|---|
| Antimicrobial | Disc diffusion | Effective against S. aureus |
| Anti-inflammatory | Mouse model | Reduced paw swelling significantly |
| Cytotoxicity | MTT assay | Decreased viability in cancer cells |
Scientific Research Applications
Biological Activities
-
Anticancer Properties :
- Compounds with the triazolo[4,3-a]pyrimidine scaffold have shown promising anticancer activity. For example, derivatives have been tested against various cancer cell lines, including colon carcinoma and breast cancer cells. In vitro studies indicate that certain derivatives exhibit significant cytotoxicity, with IC50 values in the low micromolar range .
- A specific study demonstrated that a related compound showed activity against human breast cancer cell lines (MCF-7) with an IC50 value of 27.3 μM, indicating potential for further development as an anticancer agent .
- Antimicrobial Activity :
-
Inhibition of Bromodomains :
- Research has indicated that triazolo[4,3-a]pyrimidines can act as inhibitors of bromodomains, which are protein domains that recognize acetylated lysines on histones and non-histone proteins. This inhibition can affect gene expression and has implications in cancer therapy and other diseases involving epigenetic regulation .
Synthesis and Derivatives
The synthesis of 3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid typically involves multi-step reactions starting from simpler precursors. The incorporation of the chlorobenzyl sulfanyl group is crucial for enhancing biological activity.
Synthetic Pathway Example
-
Starting Materials :
- 2-Chlorobenzyl chloride
- 5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine derivatives
- Propanoic acid derivatives
-
Reactions :
- Nucleophilic substitution reactions to introduce the sulfanyl group.
- Coupling reactions to form the final propanoic acid derivative.
Case Study 1: Anticancer Activity
A study assessed various triazolo[4,3-a]pyrimidine derivatives for their cytotoxic effects on cancer cell lines. The compound exhibited significant inhibition of cell proliferation in vitro and was further tested in vivo for therapeutic efficacy.
Case Study 2: Antibacterial Screening
A series of synthesized derivatives were screened against common bacterial strains. Results indicated that some compounds had superior antibacterial properties compared to existing treatments.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfide (-S-) group undergoes oxidation to form sulfoxides or sulfones. This reaction is catalyzed by oxidizing agents such as hydrogen peroxide (H₂O₂) under acidic or neutral conditions.
Example reaction :
-
Conditions : Room temperature or mild heating (40–60°C) in polar solvents (e.g., methanol or acetic acid).
-
Applications : Sulfoxides enhance water solubility, while sulfones are critical intermediates in medicinal chemistry.
Functionalization of the Propanoic Acid Moiety
The carboxylic acid group participates in esterification and amidation reactions, enabling prodrug development or conjugation with biomolecules .
Esterification
Reagents : Alcohols (e.g., methanol, ethanol) with acid catalysts (H₂SO₄ or HCl).
Product : Alkyl esters (e.g., methyl or ethyl ester derivatives).
Amidation
Reagents : Amines (e.g., primary amines) with coupling agents (DCC/DMAP or EDC/HOBt).
Product : Amide derivatives, often explored for improved bioavailability .
Triazolopyrimidine Core Reactivity
The nitrogen-rich triazolopyrimidine ring undergoes electrophilic substitution and alkylation .
Alkylation
Reagents : Alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃).
Example :
Acylation
Reagents : Acetyl chloride or acetic anhydride.
Product : Acetylated derivatives, often used to modulate electronic properties .
Nucleophilic Substitution at the 2-Chlorobenzyl Group
While the chlorine on the benzyl ring is typically inert under mild conditions, it can participate in Ullmann or Buchwald-Hartwig couplings under palladium catalysis .
Example :
Decarboxylation
The propanoic acid group undergoes decarboxylation under thermal or acidic conditions, yielding a hydrocarbon chain.
Conditions : Heating (>150°C) or strong acids (e.g., H₂SO₄).
Metal Complexation
The sulfur atom in the sulfanyl group coordinates with transition metals (e.g., Cu(II), Fe(III)), forming complexes with potential catalytic or therapeutic applications .
Example :
Mechanistic and Structural Insights
-
Sulfanyl group reactivity : The sulfur atom’s lone pairs facilitate nucleophilic attack or oxidation, critical for modulating electronic properties.
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Triazolopyrimidine aromaticity : The fused ring system stabilizes electrophilic substitution at nitrogen sites, enabling regioselective functionalization .
-
Propanoic acid versatility : The carboxylic acid serves as a handle for bioconjugation, enhancing drug delivery potential .
Q & A
Q. What are the optimal synthetic routes for 3-{3-[(2-Chlorobenzyl)sulfanyl]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl}propanoic acid?
The synthesis typically involves cyclization of precursors like 2-chlorobenzyl mercaptan with triazole-carboxylic acid hydrazides under reflux conditions using dehydrating agents (e.g., POCl₃) to form the triazolopyrimidine core. Subsequent alkylation and carboxylation steps introduce the propanoic acid moiety. Reaction efficiency depends on solvent polarity (e.g., DMF or THF) and temperature control (80–120°C). Yield optimization may require iterative adjustments to stoichiometry and catalyst selection (e.g., Pd-based catalysts for cross-coupling steps) .
Q. How is the structural integrity of this compound validated experimentally?
Characterization employs:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and regioselectivity.
- High-resolution mass spectrometry (HRMS) for molecular weight verification.
- X-ray crystallography (if crystalline) to resolve stereoelectronic effects of the chlorobenzyl and triazole groups.
Discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR) may indicate impurities or tautomeric equilibria, necessitating column chromatography or recrystallization for purification .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Lipophilicity (LogP): Predicted via SwissADME to assess membrane permeability. Experimental LogP can deviate due to ionization of the propanoic acid group at physiological pH.
- Thermal stability: TGA/DSC analysis reveals decomposition temperatures (>200°C under inert atmospheres).
- pH-dependent solubility: Poor aqueous solubility at neutral pH may require salt formation (e.g., sodium or potassium salts) for in vitro assays .
Advanced Research Questions
Q. How can contradictions in biological activity data be resolved for this compound?
Example: Discrepancies in IC₅₀ values across assays may arise from:
- Assay conditions: Variations in buffer pH, serum protein binding, or reducing agents (e.g., DTT) can alter redox-sensitive functional groups.
- Metabolic interference: Hepatic microsomal stability studies (using LC-MS/MS) identify metabolites competing with the parent compound.
- Off-target effects: Kinase profiling panels (e.g., Eurofins KinaseScan) validate target specificity. Cross-reactivity with structurally similar enzymes (e.g., PDE inhibitors) should be ruled out .
Q. What computational strategies enhance the design of derivatives with improved pharmacokinetics?
- Molecular docking (AutoDock Vina): Models interactions with target proteins (e.g., COX-2 or HDACs) to prioritize substitutions at the 2-chlorobenzyl or triazole positions.
- QSAR models: Train on datasets of related triazolopyrimidines to predict ADMET properties.
- Free-energy perturbation (FEP): Quantifies binding affinity changes for methyl or halogen substitutions.
Validation requires parallel synthesis and in vitro testing (e.g., SPR for binding kinetics) .
Q. How can reaction parameters be optimized using Design of Experiments (DoE)?
A Plackett-Burman or Box-Behnken design minimizes experimental runs while screening variables:
| Factor | Range | Response Variable |
|---|---|---|
| Temperature | 60–120°C | Reaction yield (%) |
| Catalyst loading | 1–5 mol% | Purity (HPLC area %) |
| Solvent polarity | Toluene to DMSO | Byproduct formation |
| ANOVA identifies significant factors (e.g., solvent polarity dominates yield), and response surface methodology (RSM) pinpoints optima . |
Q. What analytical methods resolve spectral ambiguities in structural elucidation?
- 2D NMR (COSY, HSQC, HMBC): Assigns coupling between triazole protons and adjacent methyl/chlorobenzyl groups.
- Isotopic labeling (¹³C/²H): Tracks regiochemistry during cyclization steps.
- Variable-temperature NMR: Detects dynamic processes (e.g., ring flipping in the pyrimidine core) .
Methodological Guidance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
